![molecular formula C16H14O4 B3046710 2-Acetyl-4-methoxyphenyl benzoate CAS No. 127745-66-8](/img/structure/B3046710.png)
2-Acetyl-4-methoxyphenyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discussed the design and synthesis of benzoate compounds as local anesthetics . The target molecule was designed using tetracaine and pramocaine as lead compounds, and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis
There is limited information available on the molecular structure of 2-Acetyl-4-methoxyphenyl benzoate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For example, a study discussed the use of 4- (4-Methoxyphenoxy)benzoic acid in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4- (4-Methoxyphenoxy)benzoic acid has a molecular weight of 244.24 and is a solid at room temperature .Scientific Research Applications
Synthesis of New Porphyrin Compounds
A new porphyrin compound, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP), and its cobalt complex [CoII (TMAPP)] were synthesized . The chemical structures of these synthesized compounds were confirmed by various spectroscopic methods . This indicates that “2-Acetyl-4-methoxyphenyl benzoate” could potentially be used in the synthesis of new porphyrin compounds.
Catalytic Degradation of Dyes
The synthesized compound [CoII (TMAPP)] was studied for its catalytic power and adsorption properties for methylene blue (MB) and crystal violet (CV) degradation . The results reveal that the studied compound can be used as a catalyst for the decolourisation of dyes in the presence of H2O2 . This suggests that “2-Acetyl-4-methoxyphenyl benzoate” could be used in environmental applications, particularly in the treatment of dye-contaminated water.
Synthesis of Benzothiazole Derivatives
“2-Acetyl-4-methoxyphenyl benzoate” could potentially be used in the synthesis of benzothiazole derivatives . Benzothiazoles and their derivatives have been of considerable interest to organic and medicinal chemists due to their potent antitumor activity and other important pharmaceutical utilities .
Mechanism of Action
Target of Action
Benzoate compounds have been studied as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, blocking the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
Benzoate compounds, in general, are known to bind to specific parts of the sodium ion (na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
Benzoate metabolism in the human gut microbiome has been studied, with the protocatechuate branch of the beta-ketoadipate pathway being associated with benzoate metabolism .
Result of Action
Certain benzoate compounds have been found to have a good local anesthetic effect .
Safety and Hazards
Future Directions
Future directions in the study of similar compounds have been suggested. For instance, a study discussed the potential of substituted 5- (4-Methoxyphenyl)-1H-indoles and 5- (4-Methoxyphenyl)-1H-imidazoles for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 . Another study reported the synthesis of novel compounds via Schiff bases reduction route .
properties
IUPAC Name |
(2-acetyl-4-methoxyphenyl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-10-13(19-2)8-9-15(14)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODKAZZHXIWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398126 | |
Record name | 2-acetyl-4-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-methoxyphenyl benzoate | |
CAS RN |
127745-66-8 | |
Record name | 2-acetyl-4-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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